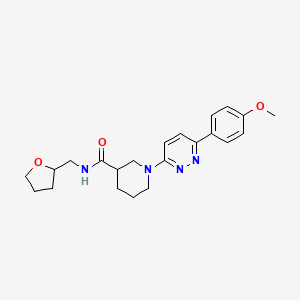![molecular formula C18H12BrN3O3 B2750470 N-(3-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide CAS No. 849185-82-6](/img/structure/B2750470.png)
N-(3-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H12BrN3O3 and its molecular weight is 398.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
Compounds derived from N-(3-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide have been synthesized and evaluated for their antimicrobial and antituberculosis activities. A study presented the synthesis of isoniazid clubbed pyrimidine derivatives which exhibited significant antibacterial activity against various bacteria including Escherichia coli and Staphylococcus aureus, and antifungal activity against Candida albicans. These derivatives also showed promising antituberculosis activity against Mycobacterium tuberculosis H37Rv, indicating their potential as therapeutic agents in treating bacterial and fungal infections, as well as tuberculosis (Soni & Patel, 2017).
Dual Inhibitory Activity
Another research direction involves the exploration of dual thymidylate synthase and dihydrofolate reductase inhibitors. Compounds based on the thieno[2,3-d]pyrimidine scaffold have been synthesized, showcasing potent dual inhibitory activity against both enzymes. This dual activity suggests a significant potential for these compounds in cancer therapy due to their ability to inhibit key enzymes involved in the synthesis of DNA and RNA precursors (Gangjee et al., 2008).
Histone Deacetylase Inhibition
Furthermore, derivatives of this compound have been designed and synthesized as histone deacetylase (HDAC) inhibitors. One such compound, MGCD0103, demonstrated selective inhibition of HDACs 1-3 and 11, exhibiting significant antitumor activity and highlighting its potential as an anticancer drug. This compound's efficacy in blocking cancer cell proliferation and inducing apoptosis underscores the therapeutic promise of these derivatives in oncology (Zhou et al., 2008).
Wirkmechanismus
Target of Action
CCG-202162, also known as N-(3-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process closely associated with cancer progression and tissue fibrosis .
Mode of Action
CCG-202162 inhibits the nuclear accumulation of MRTF-A, thereby suppressing several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . The compound acts downstream of Rho, blocking serum response factor-mediated gene expression and cell migration .
Biochemical Pathways
The biochemical pathways affected by CCG-202162 are those involving the Rho/SRF pathway . Rho proteins play important roles in various cellular processes, and their dysregulation can lead to the development of several human tumors . By inhibiting MRTF-A, CCG-202162 disrupts the transcriptional responses of the Rho pathway, potentially serving as a useful biological probe and potential cancer therapeutic agent .
Result of Action
The molecular and cellular effects of CCG-202162’s action include the inhibition of cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . It also potently inhibits DNA synthesis induced by lysophosphatidic acid in prostate cancer cells . These effects are achieved through the inhibition of MRTF-A and the subsequent disruption of the Rho/SRF pathway .
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3/c19-11-4-3-5-12(8-11)21-15(23)9-22-10-20-16-13-6-1-2-7-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWGPCJAOGNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

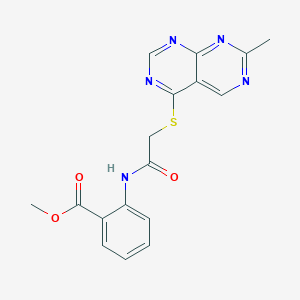
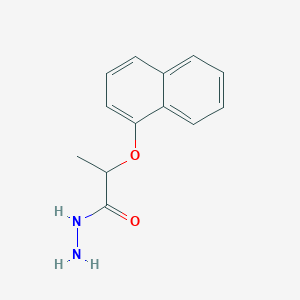
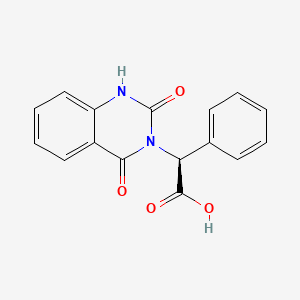


![2-[(1-Fluorocyclopropyl)methyl-(1-methyl-5-oxopyrrolidin-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2750397.png)

![(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2750399.png)
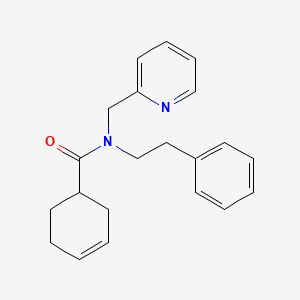
![1-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2750401.png)

![4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2750407.png)
